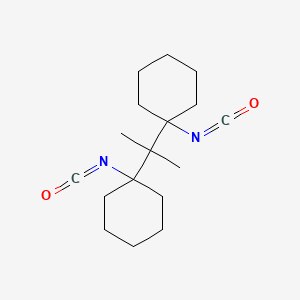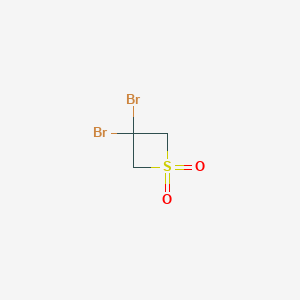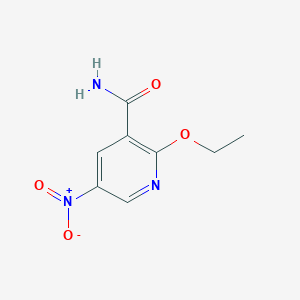
1,1'-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane): is a chemical compound with the molecular formula C₁₅H₂₂N₂O₂. It is known for its use in various industrial applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it highly reactive and suitable for polymerization reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) can be synthesized through the reaction of cyclohexane with phosgene and a suitable amine. The reaction typically involves the following steps:
Cyclohexane Reaction: Cyclohexane is reacted with phosgene to form cyclohexyl isocyanate.
Amine Addition: The cyclohexyl isocyanate is then reacted with a suitable amine, such as propane-2,2-diamine, to form the final product.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting cyclohexane with phosgene in the presence of a catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) undergoes various types of chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines.
Addition: Reacts with water to form urea derivatives.
Common Reagents and Conditions:
Polymerization: Typically carried out in the presence of a catalyst such as dibutyltin dilaurate at elevated temperatures.
Substitution: Requires the presence of a nucleophile such as an alcohol or amine under mild conditions.
Addition: Reacts with water at room temperature to form urea derivatives.
Major Products:
Polyurethanes: Formed through polymerization with polyols.
Urea Derivatives: Formed through addition reactions with water.
Aplicaciones Científicas De Investigación
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethane, urea, and other derivatives. This reactivity is exploited in polymerization reactions to form polyurethanes and other polymers. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition with alcohols and amines.
Polymerization: The compound acts as a monomer in polymerization reactions to form long-chain polymers.
Comparación Con Compuestos Similares
Cyclohexane-1,4-diisocyanate: Similar in structure but with isocyanate groups at different positions.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a cyclohexane ring.
Toluene diisocyanate: Contains an aromatic ring instead of a cyclohexane ring.
Uniqueness: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) is unique due to its cyclohexane ring structure and the presence of two isocyanate groups at specific positions. This structure imparts distinct reactivity and mechanical properties, making it suitable for specialized applications in polymer and material science .
Propiedades
Número CAS |
58708-01-3 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-isocyanato-1-[2-(1-isocyanatocyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-15(2,16(18-13-20)9-5-3-6-10-16)17(19-14-21)11-7-4-8-12-17/h3-12H2,1-2H3 |
Clave InChI |
QIVRKSLMUAURGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCCCC1)N=C=O)C2(CCCCC2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)


![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




